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Abstract
Teroxirone, also known by its chemical name Triglycidyl Isocyanurate (TGIC), is a triazene

triepoxide with demonstrated antineoplastic properties.[1][2] Its cytotoxic effects are primarily

attributed to its ability to alkylate and cross-link DNA, thereby inhibiting DNA replication.[1][2]

This in-depth guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and the molecular mechanism of action of Teroxirone, with a

focus on its role in inducing apoptosis through the p53 signaling pathway. Detailed

experimental protocols and quantitative data are presented to support further research and

development of this compound as a potential therapeutic agent.

Chemical Structure and Properties
Teroxirone is a heterocyclic epoxy compound.[3] The molecule consists of a central 1,3,5-

triazinane-2,4,6-trione ring functionalized with three oxiran-2-ylmethyl (glycidyl) groups

attached to the nitrogen atoms.

Chemical Structure:

IUPAC Name: 1,3,5-tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione[3]

Molecular Formula: C₁₂H₁₅N₃O₆[4]
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Canonical SMILES: C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4[5]

A comprehensive list of synonyms for Teroxirone is provided in the table below.

Table 1: Synonyms for Teroxirone

Synonym Reference

Triglycidyl isocyanurate [6]

Tris(2,3-epoxypropyl) Isocyanurate [1]

TGI [1]

TGIC [1]

Henkel's compound [7]

alpha-Triglycidyl isocyanurate [7]

Teroxironum [7]

1,3,5-Triglycidyl-s-triazinetrione [6]

N,N',N''-Triglycidyl isocyanurate

Araldite PT-810 [3]

TEPIC [3]

Physicochemical Properties
The key physicochemical properties of Teroxirone are summarized in the following table.

Table 2: Physicochemical Properties of Teroxirone
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Property Value Reference

Molecular Weight 297.26 g/mol [1][4]

Appearance
White crystalline or granular

solid
[6]

Melting Point 95-108 °C

Solubility

Water Insoluble [1]

Ethanol Insoluble [1]

DMSO 59 mg/mL (198.47 mM) [1]

Stability in Solution
In water, 29% decomposition

in 72 hours.

Most stable at pH 6.

< 1% decomposition in

acetonitrile after 72 hours.

Storage 3 years at -20°C (powder) [2]

1 year at -80°C (in solvent) [2]

Mechanism of Action: Induction of Apoptosis via
p53 Pathway
Teroxirone exerts its anticancer effects by inducing apoptotic cell death.[7] The primary

mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial

injury and subsequent activation of the intrinsic apoptotic pathway, which is dependent on the

tumor suppressor protein p53.[7]

The proposed signaling cascade is as follows:

DNA Damage: Teroxirone acts as a DNA alkylating and cross-linking agent, causing

significant DNA damage.[1][2]
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ROS Production: The cellular stress induced by DNA damage leads to the production of

reactive oxygen species (ROS).

Mitochondrial Injury: Increased ROS levels disrupt the mitochondrial membrane potential.

p53 Activation: Mitochondrial distress and DNA damage trigger the activation and

stabilization of the p53 protein.

Transcriptional Regulation: Activated p53 upregulates the expression of the pro-apoptotic

protein Bax and downregulates the anti-apoptotic protein Bcl-2.

Caspase Activation: The shift in the Bax/Bcl-2 ratio leads to the activation of caspase-3, a

key executioner caspase.

Apoptosis: Activated caspase-3 cleaves essential cellular substrates, including PARP,

ultimately leading to programmed cell death.

Signaling Pathway Diagram
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Caption: Teroxirone-induced apoptotic signaling pathway.
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Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and

biological evaluation of Teroxirone.

Synthesis of Triglycidyl Isocyanurate
Method 1: Epoxidation of Triallyl Isocyanurate

Combine triallyl isocyanurate (0.03 mol), potassium bicarbonate (0.05 mol), and a nitrile

(e.g., acetonitrile, 0.09 mol) in a suitable alcohol (e.g., ethanol, 50 mL).

Stir the mixture for 15 minutes.

Add 30% hydrogen peroxide (0.1 mol) and stir the reaction at 25-60°C for 2 hours.

Add an additional 5 g of 30% hydrogen peroxide and continue the reaction for 6-10 hours

until completion.

Perform post-treatment of the reaction liquid to obtain triglycidyl isocyanurate. The

reported yield is over 80.0%.

Method 2: Reaction of Cyanuric Acid with Epichlorohydrin

Charge an autoclave with cyanuric acid, 3 to 7 molar equivalents of epichlorohydrin,

benzyl trimethyl ammonium chloride (catalyst), and water.

Stir the reaction mixture at 75-80°C for 1 to 2 hours.

Cool the reaction mixture to 25-30°C.

Add dichloromethane (DCM) and stir for 30 minutes.

Separate the aqueous and organic layers. The aqueous layer can be re-extracted with

DCM.

Combine the DCM layers and filter.

Distill the filtrate under vacuum to obtain an oil.
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Add methanol to the oil at 45-50°C and heat to 60-65°C.

Cool the mixture to 0-5°C to precipitate the solid product.

Filter the solid, wash with methanol, and dry under vacuum at 55-60°C. The reported yield

is 67% with a purity of 98%.

Cell Culture and Treatment
Cell Lines: Human non-small cell lung cancer cell lines A549 and H460 are commonly used.

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with

10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a

humidified atmosphere with 5% CO₂.

Teroxirone Preparation: Prepare a stock solution of Teroxirone in DMSO. Dilute the stock

solution in the culture medium to the desired final concentrations for experiments.

Cell Viability Assay
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

standard method to assess cell viability.

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere

overnight.

Treat the cells with various concentrations of Teroxirone for the desired duration (e.g., 24,

48, 72 hours).

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

Remove the medium and add DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the untreated control cells.

Western Blot Analysis
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Purpose: To detect the expression levels of proteins involved in the apoptotic pathway (e.g.,

p53, Bax, Bcl-2, caspase-3, PARP).

Cell Lysis: After treatment with Teroxirone, wash the cells with ice-cold PBS and lyse

them in RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay kit.

SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a 10-12% SDS-

polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with

0.1% Tween 20) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the

target proteins overnight at 4°C. Examples of antibodies include:

Rabbit anti-p53

Rabbit anti-Bax

Mouse anti-Bcl-2

Rabbit anti-caspase-3

Rabbit anti-PARP

Mouse anti-β-actin (as a loading control)

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.
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Reactive Oxygen Species (ROS) Detection Assay
Method: The fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA) is commonly

used to measure intracellular ROS levels.

Treat cells with Teroxirone for the desired time.

Incubate the cells with 10 µM DCFH-DA at 37°C for 30 minutes in the dark.

Wash the cells with PBS to remove excess probe.

Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence

microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.

Quantitative Data
Table 3: IC₅₀ Values of Teroxirone in Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µM)
Exposure Time
(h)

Reference

A549
Non-small cell

lung cancer
~25 48

H460
Non-small cell

lung cancer
~15 48

H1299
Non-small cell

lung cancer
>50 48

Note: The IC₅₀ values can vary depending on the specific experimental conditions.

Conclusion
Teroxirone is a potent antineoplastic agent with a well-defined chemical structure and a

mechanism of action that involves the induction of apoptosis through the p53 signaling

pathway. This technical guide provides a comprehensive resource for researchers and drug

development professionals, offering detailed information on the compound's properties,

synthesis, and biological evaluation. The provided experimental protocols and quantitative data
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serve as a foundation for further investigation into the therapeutic potential of Teroxirone.

Further research is warranted to fully elucidate its clinical utility and to explore potential

combination therapies to enhance its anticancer efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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